molecular formula C12H9F2NO2 B8529445 Ethyl 6,7-difluoroquinoline-3-carboxylate

Ethyl 6,7-difluoroquinoline-3-carboxylate

Cat. No.: B8529445
M. Wt: 237.20 g/mol
InChI Key: MUORDYVVDGVDPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6,7-difluoroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C12H9F2NO2 and its molecular weight is 237.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H9F2NO2

Molecular Weight

237.20 g/mol

IUPAC Name

ethyl 6,7-difluoroquinoline-3-carboxylate

InChI

InChI=1S/C12H9F2NO2/c1-2-17-12(16)8-3-7-4-9(13)10(14)5-11(7)15-6-8/h3-6H,2H2,1H3

InChI Key

MUORDYVVDGVDPO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C(=CC2=C1)F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 52.9 g of ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate in 750 cm3 of ethanol, in the presence of 19.7 g of triethylamine, was hydrogenated at atmospheric pressure, at a temperature in the region of 20° C., for 1 hour in the presence of 3 g of 5% palladium on carbon (type D). After removing the catalyst by filtration at high temperature, being concentrated to dryness under reduced pressure (5.2 kPa) at about 50° C., the residue was taken up, with stirring, in 1.2 liters of water, dewatered, and washed 3 times with 200 cm3 of water. It was dissolved in 1 liter of diethyl ether; the ethereal extracts were washed twice with 100 cm3 of water and were dried over sodium sulphate. After filtration and concentration under reduced pressure (5.2 kPa), the compound obtained was recrystallized from 600 cm3 of diisopropyl ether. 42.8 g of ethyl 6,7-difluoroquinoline-3-carboxylate was obtained in the form of white crystals, which melted at 135° C.
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52.9 g
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19.7 g
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750 mL
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3 g
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catalyst
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Synthesis routes and methods II

Procedure details

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